molecular formula C15H19N5O3S B12166417 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B12166417
M. Wt: 349.4 g/mol
InChI Key: VNBJGYVDOVTZTB-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a pyrazole ring, and a cyclopentapyrazole moiety, making it a subject of study for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This is typically achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The pyrazole ring is synthesized via the condensation of hydrazine with 1,3-diketones under acidic conditions. The final step involves the coupling of the dioxidotetrahydrothiophene and pyrazole intermediates with the cyclopentapyrazole moiety using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation and condensation steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to sulfone derivatives.

    Reduction: The compound can be reduced to its corresponding sulfide form using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are involved in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as pain, epilepsy, and anxiety due to its activity on GIRK channels.

Mechanism of Action

The compound exerts its effects primarily through the activation of GIRK channels. These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, modulating cellular excitability. The compound binds to the GIRK1/2 subunits, enhancing their activity and leading to hyperpolarization of the cell membrane, which reduces neuronal excitability and can have therapeutic effects in conditions like pain and epilepsy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of a dioxidotetrahydrothiophene ring, a pyrazole ring, and a cyclopentapyrazole moiety. This unique structure imparts specific biological activities, particularly its selective activation of GIRK1/2 channels, which is not commonly observed in other similar compounds.

Properties

Molecular Formula

C15H19N5O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H19N5O3S/c1-9-7-13(20(19-9)10-5-6-24(22,23)8-10)16-15(21)14-11-3-2-4-12(11)17-18-14/h7,10H,2-6,8H2,1H3,(H,16,21)(H,17,18)

InChI Key

VNBJGYVDOVTZTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NNC3=C2CCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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